molecular formula C8H8N2O3 B8814413 1-(2-Amino-3-nitrophenyl)ethan-1-one CAS No. 20864-49-7

1-(2-Amino-3-nitrophenyl)ethan-1-one

Cat. No.: B8814413
CAS No.: 20864-49-7
M. Wt: 180.16 g/mol
InChI Key: VJWBEISSWTXNRJ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-nitrophenyl)ethan-1-one (CAS 20864-49-7) is a nitro-substituted acetophenone derivative that serves as a versatile and high-value organic intermediate for synthetic chemistry applications . Its structure, featuring both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring, along with a reactive ethanone side chain, creates multiple sites for chemical transformation . This bifunctional nature makes it a key precursor in the construction of various nitrogen-containing heterocyclic compounds, which are privileged structures in medicinal and materials chemistry. The primary research value of this compound lies in its role as a building block for complex molecules. It is particularly useful as a precursor in the synthesis of quinoline and quinolinone derivatives through condensation reactions with 1,3-dicarbonyl compounds . These heterocyclic frameworks are of significant interest in pharmaceutical research. Furthermore, the compound's structural similarity to 2-aminobenzophenones suggests its potential utility in the synthesis of benzodiazepine analogs, which are an important class of psychoactive compounds, via condensation with o-phenylenediamines . Beyond pharmaceutical applications, nitroaromatic compounds like this one are widely used as intermediates in the synthesis of dyes and other functional materials . The ortho-substitution pattern of the amino and nitro groups influences the compound's steric and electronic environment, dictating its reactivity in cyclization and coupling reactions. Researchers can leverage this compound to develop new synthetic methodologies and create libraries of compounds for biological activity screening. This compound must be stored in a dark place, sealed in a dry environment, and at a cool temperature of 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

20864-49-7

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(2-amino-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,9H2,1H3

InChI Key

VJWBEISSWTXNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The amino group at C2 in the target compound enhances electron density at the ortho position, while the nitro group at C3 withdraws electrons, creating a polarized structure. This contrasts with 1-(3-Nitrophenyl)ethanone, where the nitro group alone induces electron withdrawal across the ring .
  • Solubility: Compounds with adjacent amino and nitro groups (e.g., this compound) may exhibit intramolecular hydrogen bonding, improving solubility in polar solvents compared to isomers like 1-(2-Amino-5-nitrophenyl)ethanone .
  • Thermal Stability: Nitro groups generally lower thermal stability. However, the amino group in the target compound could mitigate this through resonance stabilization .

Derivatives with Additional Functional Groups

Compound Name CAS Number Substituents Applications References
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one - -Cl, -S(O)(C(CH₃)₂) Catalysis; DFT-based reaction studies
1-(3-Methyl-4-nitrophenyl)ethan-1-one 96784-58-6 -CH₃ (C3), -NO₂ (C4) Industrial intermediate; hazardous (H302)
1-[3-(Dimethylamino)phenyl]ethan-1-one 18992-80-8 -N(CH₃)₂ (C3) Pharmaceutical building block (CNS drugs)

Key Observations :

  • Biological Activity: The dimethylamino derivative (CAS 18992-80-8) demonstrates versatility in drug discovery, particularly for neurological disorders, due to its electron-rich aromatic system . In contrast, the target compound’s nitro group may limit its direct pharmaceutical use but enhance suitability as a synthetic intermediate.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-3-nitrophenyl)ethan-1-one, and how can purity be maximized?

A two-step approach is typically employed: (1) Nitration of a precursor (e.g., 1-(2-aminophenyl)ethan-1-one) using HNO₃ in concentrated H₂SO₄ at 5–10°C to introduce the nitro group, followed by (2) selective reduction or protection of functional groups to retain the amine. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress with TLC and confirm regioselectivity via ¹H NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm aromatic substitution patterns and ketone/amine functionalities.
  • FT-IR : Identify characteristic bands (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
  • Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are recommended for handling this compound?

While toxicity data are limited, follow GHS/CLP guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation of dust (P261), and work in a fume hood. Store in airtight containers away from oxidizing agents. Toxicity assumptions should err on caution due to structural similarities to nitroaromatic amines .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural analysis?

Use SHELXL for refinement: apply TWIN/BASF commands for twinned data, and PART/SUMP restraints for disordered regions. Validate hydrogen bonding networks (e.g., amine-nitro interactions) with PLATON or Mercury. High-resolution data (≤ 0.8 Å) minimizes model bias .

Q. What strategies mitigate solubility limitations in biological or catalytic studies?

  • Co-solvents : Use DMSO:water mixtures (≤10% v/v) to enhance aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., hydroxyls via Mannich reactions) while retaining the nitro-amine scaffold.
  • pH adjustment : Protonate the amine group (pKa ~4–6) in acidic buffers to improve solubility. Pre-screen solubility via nephelometry .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., nitroreductases), prioritizing binding poses with nitro/amine groups in catalytic pockets. Validate with MD simulations (AMBER/GROMACS) to assess stability. Pair with in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate computational and experimental data .

Q. What experimental approaches resolve conflicting reactivity data in nitro-amine systems?

  • Kinetic studies : Use stopped-flow UV-Vis to monitor intermediates in reduction or electrophilic substitution reactions.
  • Isotopic labeling : Track nitro group reduction (¹⁵N-labeled compounds) via MS/MS.
  • Controlled atmosphere experiments : Exclude oxygen to distinguish radical vs. ionic pathways .

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